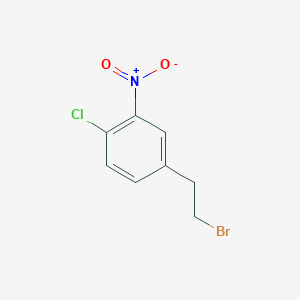

4-(2-Bromoethyl)-1-chloro-2-nitrobenzene

Description

Significance of Halogenated Nitroaromatic Scaffolds in Modern Chemical Research

The significance of halogenated nitroaromatic scaffolds lies in their polyfunctional nature. The strong electron-withdrawing properties of the nitro group profoundly influence the reactivity of the aromatic ring. This effect deactivates the ring towards electrophilic aromatic substitution, but more importantly, it strongly activates it for nucleophilic aromatic substitution (SNAr), a powerful method for forming new bonds to an aromatic core. nih.govlibretexts.org The presence of halogen atoms, which act as excellent leaving groups in SNAr reactions, further enhances this reactivity. libretexts.orgnih.gov

This distinct reactivity profile allows for the selective introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, onto the aromatic ring. Furthermore, the nitro group itself can be readily transformed into other functional groups, most notably an amino group via reduction, opening up further avenues for molecular derivatization. researchgate.net This dual reactivity makes halogenated nitroaromatics exceptionally valuable in constructing substituted anilines, which are key components in many biologically active molecules and industrial chemicals. researchgate.netacs.org

Overview of the Research Landscape for Aromatic Compounds with Halogen, Nitro, and Alkyl Halide Functionalities

The research landscape for aromatic compounds bearing this trifecta of functional groups is broad and dynamic. Key areas of investigation include:

Synthesis of Novel Scaffolds: Chemists are continuously developing new methods to synthesize polyfunctional aromatic compounds with precise control over substituent placement. researchgate.net

Selective Transformations: A major focus is on the selective hydrogenation of the nitro group without cleaving the carbon-halogen bonds (hydrodehalogenation), a common challenge. researchgate.netacs.org The development of chemoselective catalysts is crucial for producing halogenated anilines, which are vital pharmaceutical and chemical intermediates. researchgate.netacs.org

Applications in Medicinal Chemistry: The incorporation of halogen atoms into drug candidates is a common strategy to modulate pharmacokinetic properties such as lipophilicity, metabolic stability, and binding affinity. mdpi.commdpi.com Consequently, halogenated nitroaromatics are frequently used as starting materials in the synthesis of new therapeutic agents. nih.govacs.org

Heterocyclic Synthesis: These compounds are valuable precursors for building nitrogen-containing heterocyclic rings, which are prevalent in natural products and pharmaceuticals. exlibrisgroup.comnih.govoregonstate.edu

Environmental Impact: Due to their widespread use and inherent stability, many halogenated nitroaromatic compounds are considered environmental pollutants. nih.govrepec.org Research is actively exploring their environmental fate, toxicity, and methods for bioremediation. repec.orgmdpi.comresearchgate.net

Structural Context and Nomenclature Considerations for 4-(2-Bromoethyl)-1-chloro-2-nitrobenzene

The subject of this article is This compound . Its structure consists of a benzene (B151609) ring substituted with three distinct functional groups:

A chloro group at position 1.

A nitro group at position 2.

A 2-bromoethyl group (-CH2CH2Br) at position 4.

The numbering of the benzene ring is determined by IUPAC nomenclature rules to give the substituents the lowest possible locants, with alphabetical priority resolving any ties.

It is important to distinguish this compound from a structural isomer, 1-(bromomethyl)-4-chloro-2-nitrobenzene (B1278410) , which features a bromomethyl group (-CH2Br) and would exhibit different chemical reactivity due to the benzylic nature of its bromine atom. This article will focus exclusively on the 2-bromoethyl substituted compound as specified.

Structure

3D Structure

Properties

Molecular Formula |

C8H7BrClNO2 |

|---|---|

Molecular Weight |

264.50 g/mol |

IUPAC Name |

4-(2-bromoethyl)-1-chloro-2-nitrobenzene |

InChI |

InChI=1S/C8H7BrClNO2/c9-4-3-6-1-2-7(10)8(5-6)11(12)13/h1-2,5H,3-4H2 |

InChI Key |

TZIVIXWULQIICO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CCBr)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Physicochemical and Spectroscopic Profile

While detailed experimental data for 4-(2-Bromoethyl)-1-chloro-2-nitrobenzene is not extensively published, its properties can be predicted based on its structure and comparison with related compounds like 4-bromo-1-chloro-2-nitrobenzene. nih.govcymitquimica.com

| Property | Predicted/Estimated Value |

| Molecular Formula | C₈H₇BrClNO₂ |

| Molecular Weight | 264.51 g/mol |

| Appearance | Likely a pale yellow solid at room temperature |

| Solubility | Expected to be insoluble in water, soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate (B1210297). |

| XLogP3 | Estimated to be > 3.5, indicating high lipophilicity. |

Spectroscopic signatures would be key for its identification:

¹H NMR: The spectrum would show characteristic signals for the three aromatic protons in the 7.5-8.5 ppm range, with splitting patterns dictated by their ortho, meta, and para relationships. Two triplet signals would be expected for the diastereotopic protons of the ethyl chain (-CH₂CH₂-) around 3.0-4.0 ppm.

¹³C NMR: The spectrum would display eight distinct signals: six for the aromatic carbons (with carbons attached to the nitro and halogen groups shifted downfield) and two for the ethyl group carbons.

IR Spectroscopy: Strong absorption bands characteristic of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹) would be prominent, along with bands for C-Cl, C-Br, and aromatic C-H stretching.

Mass Spectrometry: The mass spectrum would show a distinctive isotopic pattern for the molecular ion peak due to the presence of both chlorine (³⁵Cl/³⁷Cl) and bromine (⁷⁹Br/⁸¹Br) isotopes.

Synthesis and Manufacturing

A plausible and efficient synthesis of 4-(2-Bromoethyl)-1-chloro-2-nitrobenzene could be achieved via a multi-step sequence starting from the commercially available 1-chloro-2-nitrobenzene (B146284).

A potential route involves the Friedel-Crafts acylation reaction. wikipedia.orgorganic-chemistry.org

Acylation: 1-chloro-2-nitrobenzene would be reacted with bromoacetyl chloride (BrCOCH₂Cl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The acylation is directed primarily to the para position due to the steric hindrance of the ortho-nitro group. However, Friedel-Crafts reactions are known to fail on strongly deactivated rings, such as nitrobenzene (B124822). libretexts.orglibretexts.org Therefore, this direct acylation might be challenging and require forcing conditions or alternative catalysts.

Reduction: The resulting ketone would then be reduced to a secondary alcohol using a reducing agent like sodium borohydride.

Halogenation: The alcohol can then be converted to the target bromoethyl compound using a brominating agent such as phosphorus tribromide (PBr₃).

An alternative approach could start from (2-bromoethyl)benzene. chemicalbook.com

Nitration: Nitration of (2-bromoethyl)benzene using a mixture of nitric acid and sulfuric acid would likely yield a mixture of ortho and para isomers.

Chlorination: Subsequent chlorination of the para-nitro isomer would be directed by the activating alkyl group and deactivating nitro group to the desired position. Separation of isomers at each step would be critical for obtaining the pure target compound.

Iv. Advanced Characterization and Structural Elucidation of 1 Bromomethyl 4 Chloro 2 Nitrobenzene and Its Derivatives

High-Resolution Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques form the cornerstone of molecular characterization, each providing a unique piece of the structural puzzle. Through the interaction of molecules with electromagnetic radiation, these methods reveal detailed information about the electronic and vibrational states of chemical bonds and the magnetic environments of individual nuclei.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

For 1-(bromomethyl)-4-chloro-2-nitrobenzene (B1278410), the ¹H-NMR spectrum is expected to show distinct signals for the benzylic protons (-CH₂Br) and the three aromatic protons. The benzylic protons would appear as a singlet, significantly downfield due to the deshielding effects of the adjacent bromine atom and the aromatic ring. Its chemical shift is predicted to be in the range of 4.7-4.9 ppm.

The aromatic region (typically 7.0-8.5 ppm) will display a more complex pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The proton at position 6 (H-6), situated between the chloro and bromomethyl groups, would likely appear as a doublet. The proton at position 3 (H-3), adjacent to the strongly electron-withdrawing nitro group, is expected to be the most deshielded, appearing as a doublet as well. The proton at position 5 (H-5), coupled to both H-3 and H-6, would present as a doublet of doublets.

The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents (Cl, NO₂, CH₂Br). Carbons attached to electronegative groups, particularly the nitro group (C-2) and chloro group (C-4), will be shifted downfield. The carbon of the bromomethyl group (C-7) will also be readily identifiable in the aliphatic region of the spectrum.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Data for 1-(bromomethyl)-4-chloro-2-nitrobenzene

| ¹H-NMR Data (Predicted) | ||||

| Assignment | Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Benzylic | -CH ₂Br | ~4.85 | Singlet (s) | - |

| Aromatic | H-6 | ~7.60 | Doublet (d) | J ≈ 8.5 |

| Aromatic | H-5 | ~7.80 | Doublet of Doublets (dd) | J ≈ 8.5, 2.2 |

| Aromatic | H-3 | ~8.15 | Doublet (d) | J ≈ 2.2 |

| ¹³C-NMR Data (Predicted) | ||||

| Assignment | Carbon | Predicted δ (ppm) | ||

| Benzylic | C H₂Br | ~30-33 | ||

| Aromatic | C-1 | ~138-140 | ||

| Aromatic | C-2 | ~148-150 | ||

| Aromatic | C-3 | ~125-127 | ||

| Aromatic | C-4 | ~135-137 | ||

| Aromatic | C-5 | ~130-132 | ||

| Aromatic | C-6 | ~133-135 |

Note: Predicted values are based on established substituent effects and data from analogous compounds. Actual experimental values may vary.

Two-dimensional (2D-NMR) techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign these signals by showing correlations between coupled protons (COSY) and between protons and their directly attached carbons (HSQC).

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high precision (typically to four or five decimal places), allowing for the determination of a unique molecular formula.

For 1-(bromomethyl)-4-chloro-2-nitrobenzene (C₇H₅BrClNO₂), the presence of two halogen atoms, bromine and chlorine, each with two major isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a distinctive isotopic pattern in the mass spectrum. The molecular ion peak (M⁺) will appear as a cluster of peaks separated by 2 mass units (M, M+2, M+4). HRMS can resolve these isotopic peaks and confirm that their measured masses correspond precisely to the calculated values for the formula C₇H₅BrClNO₂.

Table 2: Predicted HRMS Isotopic Pattern for the Molecular Ion of C₇H₅BrClNO₂

| Isotopic Composition | Calculated Exact Mass (Da) | Relative Abundance (%) | Peak Assignment |

| C₇H₅³⁵Cl⁷⁹BrNO₂ | 248.9219 | 100.0 | M |

| C₇H₅³⁷Cl⁷⁹BrNO₂ / C₇H₅³⁵Cl⁸¹BrNO₂ | 250.9190 / 250.9199 | 130.6 (32.5 + 98.1) | M+2 |

| C₇H₅³⁷Cl⁸¹BrNO₂ | 252.9170 | 31.9 | M+4 |

This precise mass measurement provides unequivocal evidence for the compound's molecular formula, distinguishing it from any other compound with the same nominal mass.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond stretches, bends, and twists, providing a unique "vibrational fingerprint."

For 1-(bromomethyl)-4-chloro-2-nitrobenzene, the IR spectrum is expected to show strong, characteristic absorption bands for the nitro group (NO₂). These include a strong asymmetric stretching vibration around 1520-1550 cm⁻¹ and a symmetric stretching vibration near 1340-1360 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. The C-H bonds of the aromatic ring will show stretching vibrations above 3000 cm⁻¹ and out-of-plane bending vibrations in the 750-900 cm⁻¹ range, the pattern of which can be indicative of the 1,2,4-substitution. The vibrations for the C-Cl and C-Br bonds are found in the fingerprint region at lower wavenumbers, typically below 800 cm⁻¹ and 700 cm⁻¹, respectively.

Raman spectroscopy is particularly useful for detecting symmetric vibrations and bonds with low polarity. Therefore, the symmetric stretch of the nitro group and the vibrations of the benzene ring are often strong in the Raman spectrum. The complementary nature of IR and Raman provides a more complete vibrational analysis of the molecule.

Table 3: Key IR and Raman Vibrational Bands for 1-(bromomethyl)-4-chloro-2-nitrobenzene

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Aromatic C-H Stretch | 3050 - 3150 | Medium | Medium |

| NO₂ Asymmetric Stretch | 1520 - 1550 | Strong | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| NO₂ Symmetric Stretch | 1340 - 1360 | Strong | Strong |

| Aromatic C-H In-Plane Bend | 1000 - 1300 | Medium | Medium |

| Aromatic C-H Out-of-Plane Bend | 750 - 900 | Strong | Weak |

| C-Cl Stretch | 700 - 800 | Strong | Medium |

| C-Br Stretch | 600 - 700 | Medium | Strong |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. Aromatic compounds, particularly those with conjugating and electron-withdrawing groups, exhibit characteristic absorption spectra.

The UV-Vis spectrum of 1-(bromomethyl)-4-chloro-2-nitrobenzene in a suitable solvent (e.g., ethanol (B145695) or cyclohexane) is expected to display absorptions arising from π → π* transitions associated with the benzene ring and n → π* transitions involving the non-bonding electrons of the nitro group's oxygen atoms. The presence of the nitro group, a strong chromophore, typically results in intense absorption bands. The π → π* transitions are expected to appear at shorter wavelengths (higher energy), likely below 250 nm, while the lower-energy, and typically less intense, n → π* transition of the nitro group might be observed as a shoulder or a distinct band at longer wavelengths, potentially extending beyond 300 nm. acs.org The exact position and intensity of the absorption maxima (λmax) are influenced by the combination of all substituents on the ring and the solvent used.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide excellent data on molecular connectivity and composition, X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional atomic arrangement in the solid state. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions. Although no crystal structure for 1-(bromomethyl)-4-chloro-2-nitrobenzene itself is publicly available, analysis of a very close derivative, 1-chloro-2-methyl-4-nitrobenzene , provides invaluable insight into the expected solid-state conformation and packing. mdpi.com

The process of single-crystal X-ray diffraction involves several key steps. First, a high-quality single crystal of the compound, typically 0.1-0.3 mm in size, must be grown. mdpi.com This crystal is mounted on a goniometer and cooled to a low temperature (e.g., 92 K) to minimize thermal vibrations. mdpi.com A focused beam of monochromatic X-rays is directed at the crystal, which is slowly rotated. researchgate.net The crystal lattice diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are recorded by a detector. researchgate.net

This diffraction pattern is then mathematically processed to generate an electron density map of the unit cell—the basic repeating unit of the crystal. From this map, the positions of individual atoms can be determined, and the molecular structure is solved and refined. The final output includes precise atomic coordinates, bond lengths, bond angles, and details of the crystal packing.

For the derivative 1-chloro-2-methyl-4-nitrobenzene, the analysis reveals that the molecule is nearly planar. mdpi.com The crystal structure is stabilized by intermolecular forces, including C–H···O hydrogen bonds and π-π stacking interactions between the benzene rings of adjacent molecules. mdpi.com It is highly probable that 1-(bromomethyl)-4-chloro-2-nitrobenzene would adopt a similar planar conformation and exhibit comparable packing motifs, influenced by interactions involving the nitro group and halogen atoms.

Table 4: Crystallographic Data for the Derivative 1-Chloro-2-methyl-4-nitrobenzene mdpi.com

| Parameter | Value |

| Empirical Formula | C₇H₆ClNO₂ |

| Formula Weight | 171.58 g/mol |

| Temperature | 91(2) K |

| Wavelength | 0.71073 Å (Mo-Kα) |

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| Unit Cell Dimensions | a = 13.5698(8) Å |

| b = 3.7195(3) Å | |

| c = 13.5967(8) Å | |

| β = 91.703(3)° | |

| Volume | 685.96(10) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.661 Mg/m³ |

| Final R indices [I > 2σ(I)] | R₁ = 0.0498, wR₂ = 0.1482 |

Data obtained from the crystallographic study of 1-chloro-2-methyl-4-nitrobenzene, a close structural derivative of the title compound.

Analysis of Molecular Geometry, Bond Lengths, and Bond Angles

X-ray crystallography is a powerful tool for determining the precise spatial arrangement of atoms within a crystalline solid. Studies on derivatives of the title compound provide critical insights into their molecular geometry.

For instance, the crystal structure of a related compound, 1-chloro-2-methyl-4-nitrobenzene, shows that the molecule is nearly planar. mdpi.com The nitro group is only slightly twisted from the plane of the benzene ring, with a dihedral angle of 6.2(3)°. mdpi.com Bond lengths and angles are generally within normal ranges, comparable to similar reported structures. mdpi.com

In another derivative, 1-[2-(2-Bromophenyl)ethyl]-4-chloro-2-nitrobenzene, the nitro group is more significantly twisted from the mean plane of its attached benzene ring by 15.8(6)°. nih.gov The dihedral angle between the mean planes of the two separate benzene rings in this molecule is a mere 1.8(4)°. nih.gov Deformations in the geometry of para-substituted nitrobenzene (B124822) derivatives can arise from the electronic effects of the substituents and from intermolecular forces within the crystal. mdpi.com The ONO bond angle in such derivatives tends to be consistent, with a mean value around 123.4°. mdpi.com

| Parameter | Value | Compound |

| Nitro Group Dihedral Angle | 6.2(3)° | 1-Chloro-2-methyl-4-nitrobenzene |

| Nitro Group Dihedral Angle | 15.8(6)° | 1-[2-(2-Bromophenyl)ethyl]-4-chloro-2-nitrobenzene |

| Benzene Rings Dihedral Angle | 1.8(4)° | 1-[2-(2-Bromophenyl)ethyl]-4-chloro-2-nitrobenzene |

| Mean ONO Bond Angle | ~123.4° | para-Substituted Nitrobenzene Derivatives |

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. These interactions are crucial for the stability of the crystal lattice.

In the crystal structure of 1-chloro-2-methyl-4-nitrobenzene, the packing is stabilized by a combination of forces. These include π-π stacking interactions between adjacent benzene rings, C–H···O hydrogen bonds, and close Cl···O contacts. mdpi.comresearchgate.net The π-π stacking results in columns of molecules with centroid-to-centroid distances of 3.719(4) Å. researchgate.net

Similarly, the crystal packing of 1-[2-(2-Bromophenyl)ethyl]-4-chloro-2-nitrobenzene is influenced by weak C—H···O intermolecular interactions and weak π–π stacking interactions. nih.gov The centroid–centroid distances for these stacking interactions are measured at 3.903(2) Å and 3.596(2) Å. nih.gov The insertion of nitro groups into a benzene ring generally promotes the formation of C–H⋯O hydrogen bonds and stacking interactions over the weaker C–H⋯π interactions found in benzene itself. rsc.org

| Interaction Type | Distance/Details | Compound |

| π-π Stacking (Centroid-Centroid) | 3.719(4) Å | 1-Chloro-2-methyl-4-nitrobenzene |

| C–H···O Hydrogen Bonds | Present | 1-Chloro-2-methyl-4-nitrobenzene |

| Cl···O Contacts | 3.215(3) Å | 1-Chloro-2-methyl-4-nitrobenzene |

| π-π Stacking (Centroid-Centroid) | 3.903(2) Å & 3.596(2) Å | 1-[2-(2-Bromophenyl)ethyl]-4-chloro-2-nitrobenzene |

| C—H···O Hydrogen Bonds | Present | 1-[2-(2-Bromophenyl)ethyl]-4-chloro-2-nitrobenzene |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of 1-(bromomethyl)-4-chloro-2-nitrobenzene and its derivatives, as well as for monitoring the progress of synthesis reactions.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis and purity verification of these compounds. Reverse-phase (RP) HPLC methods are commonly employed. For related chloronitrobenzene compounds, effective separation can be achieved using a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid. sielc.comsielc.com

For trace-level quantification, Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) offers superior sensitivity and specificity. A UPLC-MS method developed for the determination of 1-chloro-2-nitrobenzene (B146284) demonstrated linearity from 50.0 to 2000.0 ppb with a correlation coefficient greater than 0.99. researchgate.net The method achieved a very low limit of detection (LOD) and limit of quantification (LOQ) of 20.0 ppb and 50.0 ppb, respectively, making it suitable for impurity analysis in quality control settings. researchgate.net

| Technique | Mobile Phase Example | Detection | Key Feature |

| RP-HPLC | Acetonitrile, Water, Phosphoric Acid | UV | Purity Assessment |

| UPLC-MS | Not specified | Mass Spectrometry | High Sensitivity (LOD: 20 ppb) |

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful method for the identification and quantification of volatile byproducts that may form during the synthesis of nitroaromatic compounds. A method developed for determining various nitrobenzenes and nitrochlorobenzenes in water samples showcases the utility of GC-MS for this class of compounds. researchgate.net This technique allows for the effective separation of complex mixtures and provides mass spectra for each component, enabling confident identification of potential volatile impurities or unreacted starting materials.

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used extensively to monitor the progress of chemical reactions in real-time. libretexts.org To monitor a synthesis, samples are taken from the reaction mixture at various intervals and spotted on a TLC plate alongside the starting material. youtube.com

A typical setup involves three lanes: one for the pure starting material, one for the reaction mixture, and a central "co-spot" lane containing both. rochester.edu As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish in intensity, while a new spot corresponding to the product will appear and intensify. libretexts.orgyoutube.com The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. youtube.com This allows chemists to determine the optimal reaction time and avoid the formation of degradation products from prolonged reaction times or excessive heating. libretexts.org

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into molecular properties. For substituted nitrobenzenes, DFT is a common method used to investigate their structure and reactivity. acs.orgresearchgate.net However, specific studies applying these methods to 1-(bromomethyl)-4-chloro-2-nitrobenzene are not present in the reviewed literature.

Prediction of Electronic Structure and Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energies of these orbitals and their distribution across the molecule determine its behavior as an electrophile or nucleophile. For similar aromatic compounds, DFT calculations are used to determine the HOMO-LUMO energy gap, which is an indicator of chemical stability. iucr.org Without specific computational studies, the HOMO-LUMO energies and electron density distributions for 1-(bromomethyl)-4-chloro-2-nitrobenzene remain uncharacterized in academic literature.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in mapping the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers associated with transition states. This is particularly relevant for benzylic bromides, which are versatile reagents in organic synthesis. researchgate.net Such modeling could elucidate the mechanisms of nucleophilic substitution at the benzylic carbon or electrophilic substitution on the aromatic ring. However, no published models detailing these reaction coordinates or transition state energies for 1-(bromomethyl)-4-chloro-2-nitrobenzene were found.

Analysis of Substituent Effects on Aromatic Reactivity and Selectivity

The reactivity and regioselectivity of a substituted benzene ring are governed by the electronic effects of its substituents. The nitro group is a strong deactivating, meta-directing group, while the chloro and bromomethyl groups also influence the ring's reactivity through inductive and resonance effects. A computational analysis would typically involve calculating charge distributions and modeling the stability of intermediates for electrophilic aromatic substitution. acs.org While the general principles are well-understood, a specific quantitative analysis for 1-(bromomethyl)-4-chloro-2-nitrobenzene is not available.

Molecular Electrostatic Potential (MEP) Mapping

MEP mapping is a computational technique used to visualize the electrostatic potential on the electron density surface of a molecule. It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering predictions for sites of chemical reactivity. For various nitroaromatic compounds, MEP maps highlight the negative potential around the nitro group's oxygen atoms and positive potential near the hydrogens on the aromatic ring. nih.gov An MEP map for 1-(bromomethyl)-4-chloro-2-nitrobenzene would provide valuable insights into its intermolecular interactions and reactive sites, but no such analysis has been published.

QSAR Studies Focused on Reactivity and Synthetic Efficiency

Quantitative Structure-Activity Relationship (QSAR) studies establish mathematical relationships between the chemical structure of a compound and its biological activity or chemical reactivity. For classes of nitrobenzenes, QSAR models have been developed to predict properties like toxicity. These models often use descriptors derived from computational chemistry. A QSAR study focused on the reactivity of 1-(bromomethyl)-4-chloro-2-nitrobenzene could correlate structural features with reaction rates or yields in synthetic applications. However, the literature search did not yield any QSAR studies specifically targeting the reactivity or synthetic efficiency of this compound.

Role as a Precursor in the Synthesis of Complex Organic Scaffolds

The utility of 1-(bromomethyl)-4-chloro-2-nitrobenzene in synthetic chemistry is primarily defined by its role as a foundational molecule for building intricate organic structures. Chlorinated nitroaromatic compounds are recognized as important starting materials for a range of industrial chemicals. mdpi.comresearchgate.net The presence of multiple functional groups on the benzene ring allows for sequential and selective reactions, enabling the assembly of complex target molecules from a relatively simple and commercially available starting material.

In the pharmaceutical and agrochemical industries, 1-(bromomethyl)-4-chloro-2-nitrobenzene and related chlorinated nitroaromatics function as key intermediates. mdpi.com The broader class of nitroaromatic compounds is used in the industrial production of various substances, including drugs and pesticides. mdpi.com For instance, the structurally similar compound 2-nitrobenzyl bromide acts as a synthetic precursor for pyraclostrobin, a widely used fungicide. google.com Likewise, other related bromo-nitroaromatic intermediates are employed in the synthesis of pyrethroid insecticides. nih.govresearchgate.net This highlights the importance of the bromo-nitroaryl moiety in developing commercially significant agrochemicals.

The nitro group is a crucial functional group in drug design, contributing to the therapeutic effects of numerous agents, including antimicrobials and cancer treatments. nih.govmdpi.com Aromatic nitro compounds exhibit a wide spectrum of biological activities and are integral to many synthetic drugs. mdpi.com Consequently, intermediates like 1-(bromomethyl)-4-chloro-2-nitrobenzene are valuable for introducing the nitro-substituted phenyl core into larger molecules, forming the basis for new, biologically active entities. ketonepharma.com The synthesis of novel bioactive molecules often relies on such versatile building blocks to create diverse chemical structures for screening and development. nih.gov

The following table summarizes classes of biologically active compounds that often incorporate a nitroaromatic core, illustrating the potential applications of intermediates like 1-(bromomethyl)-4-chloro-2-nitrobenzene.

| Class of Biologically Active Compound | General Application Area | Reference |

| Nitroimidazoles | Antibacterial, Antiparasitic | nih.gov |

| Nitrofurans | Antibacterial | nih.gov |

| Pyraclostrobin (from analogue) | Agrochemical (Fungicide) | google.com |

| Pyrethroids (from analogue) | Agrochemical (Insecticide) | nih.govresearchgate.net |

| Various Pharmaceuticals | Antineoplastic, Antihypertensive | nih.gov |

The strategic planning of a multi-step synthesis is a cornerstone of modern organic chemistry. libretexts.org Compounds like 1-(bromomethyl)-4-chloro-2-nitrobenzene are well-suited for convergent synthesis strategies. In these routes, different fragments of a complex target molecule are synthesized independently before being coupled together. The highly reactive bromomethyl (benzylic bromide) group provides a reliable chemical handle for connecting the nitroaromatic fragment to other parts of the molecule. This approach is exemplified by the use of the related 4-nitrobenzyl bromide, which is valued for its role in the stepwise synthesis of complex molecules where different functional groups are sequentially introduced. ketonepharma.com

Chlorinated nitroaromatic compounds are established as important building blocks for the synthesis of diverse heterocyclic structures. mdpi.comresearchgate.net Heterocycles—cyclic compounds containing atoms of at least two different elements in their rings—form the core of a vast number of pharmaceuticals and natural products. The electrophilic carbon of the bromomethyl group in 1-(bromomethyl)-4-chloro-2-nitrobenzene readily reacts with molecules containing two nucleophilic sites (e.g., amino and hydroxyl groups, or amino and thiol groups), leading to the formation of various heterocyclic ring systems. This makes it a key starting material for creating novel molecular structures that may possess unique chemical and biological properties. apolloscientific.co.uk

Intermediate in Pharmaceutical and Agrochemical Synthesis

Derivatization Strategies for Diversifying Chemical Libraries

Chemical libraries, which are collections of diverse but structurally related compounds, are essential tools in drug discovery and materials science. 1-(bromomethyl)-4-chloro-2-nitrobenzene is an excellent starting point for generating such libraries through various derivatization strategies. The reactivity of its functional groups allows for the systematic modification of the molecule to produce a wide array of analogues.

The most prominent derivatization strategy for 1-(bromomethyl)-4-chloro-2-nitrobenzene involves nucleophilic substitution at the benzylic carbon (the carbon of the -CH2Br group). The bromine atom is an excellent leaving group, and the adjacent benzene ring, activated by the electron-withdrawing nitro group, stabilizes the transition state of the reaction. This facilitates the displacement of the bromide ion by a wide range of nucleophiles. This reaction allows for the straightforward introduction of diverse functional groups, converting the bromomethyl group into ethers, esters, amines, thiols, and other functionalities, thereby creating a library of new compounds from a single intermediate. pyglifesciences.com

The table below provides examples of nucleophilic substitution reactions at the benzylic position of 1-(bromomethyl)-4-chloro-2-nitrobenzene.

| Nucleophile (Reagent) | Resulting Functional Group | Class of Compound Formed |

| R-OH (Alcohol) / Base | -CH₂-OR | Ether |

| R-SH (Thiol) / Base | -CH₂-SR | Thioether (Sulfide) |

| R-NH₂ (Primary Amine) | -CH₂-NHR | Secondary Amine |

| R₂NH (Secondary Amine) | -CH₂-NR₂ | Tertiary Amine |

| N₃⁻ (Azide) | -CH₂-N₃ | Alkyl Azide |

| CN⁻ (Cyanide) | -CH₂-CN | Nitrile |

| R-COO⁻ (Carboxylate) | -CH₂-O-C(=O)R | Ester |

Tailoring Reactivity through Aromatic Ring Modifications

The reactivity of 1-(bromomethyl)-4-chloro-2-nitrobenzene is intricately controlled by the electronic and steric effects of the substituents on the aromatic ring. Modifications to these groups, or the introduction of others, can be used to fine-tune the molecule's behavior in subsequent synthetic steps.

The nitro (-NO₂) and chloro (-Cl) groups are both electron-withdrawing groups (EWGs). They deactivate the benzene ring towards electrophilic aromatic substitution by reducing its electron density. lumenlearning.comlibretexts.org This deactivation is a result of both inductive withdrawal (-I effect) and, in the case of the nitro group, a strong resonance withdrawal (-R effect). lumenlearning.comresearchgate.net Consequently, electrophilic substitution on the 1-(bromomethyl)-4-chloro-2-nitrobenzene ring is significantly slower compared to benzene and requires harsh reaction conditions.

The directing effects of these substituents are also critical. The chloro group is an ortho-, para-director, while the nitro group is a meta-director. quora.com In this specific molecule, the positions are already substituted, but understanding these principles is key when designing syntheses of related analogs. For instance, in the nitration of p-chlorotoluene, the primary precursor to this compound, the methyl group's ortho-, para-directing effect competes with the chloro group's, leading to a mixture of isomers. googleapis.com

Conversely, the strong electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). The chloride atom at position 4, which is para to the nitro group, is activated and can be displaced by strong nucleophiles. This reactivity provides a pathway to introduce a variety of functional groups at this position.

The primary site of reactivity, however, is often the bromomethyl group. This benzylic bromide is an excellent electrophile, readily participating in nucleophilic substitution (SN2) reactions. The presence of electron-withdrawing groups on the ring can influence the rate of these reactions. While strong EWGs can destabilize the transition state of a potential SN1-type reaction by placing a positive charge adjacent to an electron-poor ring, they generally enhance the electrophilicity of the benzylic carbon for SN2 reactions. khanacademy.org However, extremely strong electron-withdrawing groups can sometimes retard reactions by reducing the electron density of the benzylic carbon to an extent that it hinders bond formation with the nucleophile. rsc.org

Interactive Data Table: Influence of Substituents on Benzene Ring Reactivity

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect | Impact on 1-(bromomethyl)-4-chloro-2-nitrobenzene |

| -NO₂ | Strong -I, Strong -R | Strongly Deactivating | Meta | Strongly deactivates the ring to EAS; Activates the ring for SNAr at the para-position (C4-Cl bond). |

| -Cl | Strong -I, Weak +R | Deactivating | Ortho, Para | Deactivates the ring to EAS; Its presence makes it a target for SNAr due to activation by the -NO₂ group. |

| -CH₂Br | Weak -I | Weakly Deactivating | Ortho, Para | Primarily acts as a reactive site for nucleophilic substitution rather than influencing ring reactivity directly. |

Advanced Chemical Manufacturing and Industrial Synthesis Considerations

The industrial-scale synthesis of 1-(bromomethyl)-4-chloro-2-nitrobenzene requires careful consideration of efficiency, safety, cost, and environmental impact. The manufacturing process is typically a multi-step synthesis starting from more basic feedstocks.

A common synthetic route begins with p-chlorotoluene. The first critical step is the nitration of this starting material. This is an electrophilic aromatic substitution reaction, typically carried out using a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"). researchgate.net The key challenge in this step is controlling the regioselectivity. The methyl group directs nitration to the ortho position (to form 4-chloro-2-nitrotoluene), while the chloro group directs to its own ortho position (to form 4-chloro-3-nitrotoluene). googleapis.com Industrial processes are optimized to maximize the yield of the desired 4-chloro-2-nitrotoluene (B43163) isomer. This often involves precise control of reaction temperature, acid concentration, and reaction time. googleapis.com Continuous nitration processes, which offer better safety and control over batch processes, are increasingly employed in modern chemical manufacturing. researchgate.net

The separation of the resulting isomers (4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene) is a significant manufacturing consideration. This is typically achieved through fractional crystallization or distillation, leveraging the different physical properties of the isomers. niir.org

The second major step is the bromination of the methyl group of the purified 4-chloro-2-nitrotoluene. This is a free-radical substitution reaction, not an electrophilic substitution on the ring. The reaction is typically initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN). google.com N-Bromosuccinimide (NBS) is a common brominating agent used for benzylic brominations as it allows for a controlled, low concentration of bromine in the reaction mixture, minimizing side reactions such as aromatic bromination. researchgate.netsci-hub.se The choice of solvent is also critical; non-polar solvents like carbon tetrachloride were historically used, but due to environmental concerns, alternative solvents or even aqueous biphasic systems are now preferred. scirp.orgnih.gov

Process optimization in a manufacturing context focuses on several key areas:

Yield Maximization: Adjusting reaction parameters to favor the formation of the desired product at each step.

Waste Reduction: Developing methods to separate and potentially repurpose unwanted isomers and byproducts. Green chemistry principles, such as using catalytic systems and minimizing solvent use, are of increasing importance. researchgate.net

Safety: Both nitration and bromination reactions are highly exothermic and involve corrosive and toxic materials. Industrial processes incorporate robust thermal management systems, safety interlocks, and containment protocols to manage these risks. praxie.com

Quality Control: Stringent analytical monitoring at each stage ensures the purity of intermediates and the final product, which is crucial for its use in applications like pharmaceutical synthesis.

Interactive Data Table: Typical Industrial Synthesis Parameters

| Process Step | Reaction Type | Key Reagents | Typical Conditions | Key Challenges |

| Nitration | Electrophilic Aromatic Substitution | p-Chlorotoluene, HNO₃, H₂SO₄ | 0 - 40 °C; Batch or Continuous Flow | Isomer control (2-nitro vs. 3-nitro); Exothermic reaction management; Acid waste treatment. |

| Isomer Separation | Physical Separation | Mixture of nitrated products | Fractional crystallization or distillation | Achieving high purity of the desired 4-chloro-2-nitrotoluene isomer. |

| Bromination | Free-Radical Substitution | 4-Chloro-2-nitrotoluene, NBS, AIBN (initiator) | Reflux in a suitable solvent (e.g., acetonitrile), UV light irradiation | Selectivity for mono-bromination; Preventing ring bromination; Handling of lachrymatory product. |

Applications in Organic Synthesis

The multiple, orthogonally reactive sites of 4-(2-Bromoethyl)-1-chloro-2-nitrobenzene make it a highly valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.

Precursor for Heterocyclic Compounds: This molecule is an ideal precursor for synthesizing nitrogen-containing heterocycles. For instance, after reducing the nitro group to an amine, the resulting aniline (B41778) derivative possesses both a nucleophilic amino group and an electrophilic bromoethyl chain. This sets the stage for an intramolecular cyclization reaction to form substituted indoline or tetrahydroquinoline ring systems, which are common scaffolds in biologically active compounds.

Synthesis of Pharmacologically Relevant Scaffolds: The ability to sequentially or selectively react at the three different functional sites allows for the systematic construction of complex molecular frameworks. By using SNAr reactions to introduce a pharmacophoric element, followed by SN2 displacement on the side chain and subsequent modification of the nitro group, a diverse library of compounds can be generated for drug discovery programs. Halogenated scaffolds are frequently explored in medicinal chemistry for their ability to form halogen bonds and improve drug properties. nih.govnih.gov

Building Block for Polyfunctional Aromatics: The compound can be used in cross-coupling reactions (e.g., Suzuki, Stille) after conversion of the bromoethyl group or by using the aryl chloride under specific catalytic conditions, enabling the formation of complex biaryl structures.

Environmental and Toxicological Profile

Retrosynthetic Disconnections and Key Precursors to the Aromatic Core

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials.

The primary disconnection in the retrosynthesis of 1-(bromomethyl)-4-chloro-2-nitrobenzene (B1278410) involves the carbon-bromine bond of the bromomethyl group. This is a logical first step as benzylic C-H bonds are known to be weaker than most sp³ hybridized C-H bonds, making them susceptible to reactions like radical halogenation. libretexts.org This disconnection points to a functional group interconversion (FGI), transforming the bromomethyl group back into a methyl group. This leads to the immediate precursor, 4-chloro-2-nitrotoluene (B43163).

Further deconstruction of the aromatic core of 4-chloro-2-nitrotoluene involves disconnecting the nitro and chloro substituents. The directing effects of these groups on the aromatic ring dictate the most logical synthetic sequence. A methyl group is an ortho-, para-director. Therefore, nitrating 4-chlorotoluene (B122035) would yield a mixture of isomers, including the desired 4-chloro-2-nitrotoluene. chemicalbook.comchemicalbook.com This identifies 4-chlorotoluene as a key starting material.

The retrosynthetic analysis identifies two primary precursors for the synthesis of the target molecule.

Immediate Precursor: The most direct precursor is 4-chloro-2-nitrotoluene. This compound contains the required arrangement of chloro, nitro, and methyl groups on the benzene (B151609) ring. chemicalbook.comsigmaaldrich.com

Accessible Starting Material: A more fundamental and commercially available starting material is 4-chlorotoluene. chemicalbook.com The synthesis of 4-chloro-2-nitrotoluene is achieved through the nitration of 4-chlorotoluene using a mixture of nitric acid and sulfuric acid. chemicalbook.comchemicalbook.com This reaction typically produces a mixture of isomers, with 4-chloro-2-nitrotoluene being a major product that can be separated by distillation. chemicalbook.comchemicalbook.com

| Precursor/Intermediate | Chemical Structure | Role in Synthesis |

| 4-chloro-2-nitrotoluene | C₇H₆ClNO₂ | Immediate precursor for benzylic bromination |

| 4-chlorotoluene | C₇H₇Cl | Accessible starting material for nitration |

Direct Synthetic Routes to 1-(bromomethyl)-4-chloro-2-nitrobenzene

The forward synthesis builds upon the precursors identified through retrosynthesis, primarily involving the benzylic bromination of 4-chloro-2-nitrotoluene.

Benzylic bromination is the substitution of a hydrogen atom on a carbon adjacent to an aromatic ring with a bromine atom. masterorganicchemistry.com This reaction is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate. libretexts.orgchemistrysteps.com

The transformation of the methyl group of 4-chloro-2-nitrotoluene into a bromomethyl group is achieved via a free-radical halogenation reaction. This type of reaction proceeds through a chain mechanism involving initiation, propagation, and termination steps. youtube.comchadsprep.com While molecular bromine (Br₂) can be used, it often leads to unwanted side reactions, such as electrophilic addition to aromatic rings, especially under certain conditions. masterorganicchemistry.comchadsprep.com

To enhance selectivity and minimize side products, specific reagents have been developed for benzylic bromination. The most common and effective of these is N-Bromosuccinimide (NBS). libretexts.orgchadsprep.com

N-Bromosuccinimide (NBS) is the preferred reagent for benzylic bromination because it provides a low, constant concentration of bromine (Br₂) throughout the reaction. libretexts.orgmasterorganicchemistry.com This is crucial for promoting the desired radical substitution pathway while suppressing competing ionic reactions. youtube.com The reaction is typically initiated by light (hν) or a radical initiator like benzoyl peroxide. youtube.com

The mechanism proceeds as follows:

Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS or a small amount of Br₂ generated in situ, forming bromine radicals (Br•). numberanalytics.comchemistrysteps.com

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 4-chloro-2-nitrotoluene. This forms a resonance-stabilized benzylic radical and hydrogen bromide (HBr). chemistrysteps.comnumberanalytics.com The newly formed benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to yield the product, 1-(bromomethyl)-4-chloro-2-nitrobenzene, and another bromine radical, which continues the chain reaction. youtube.comchemistrysteps.com

Termination: The reaction concludes when radicals combine to form non-radical species. numberanalytics.com

The use of NBS in a non-polar solvent like carbon tetrachloride (CCl₄) ensures that the radical pathway is favored, leading to a high yield of the desired benzylic bromide. libretexts.org

| Reagent | Abbreviation | Function |

| N-Bromosuccinimide | NBS | Provides a low concentration of bromine for selective radical bromination. libretexts.orgmasterorganicchemistry.com |

| Nitric Acid / Sulfuric Acid | HNO₃ / H₂SO₄ | Nitrating mixture for converting 4-chlorotoluene to 4-chloro-2-nitrotoluene. chemicalbook.com |

| Benzoyl Peroxide | (PhCO)₂O₂ | Radical initiator for the bromination reaction. youtube.com |

Benzylic Bromination of Substituted Toluenes

Utilization of Molecular Bromine with Catalytic Systems

The conversion of 4-chloro-2-nitrotoluene to 1-(bromomethyl)-4-chloro-2-nitrobenzene is achieved through benzylic bromination. This reaction proceeds via a free-radical mechanism. While reagents like N-bromosuccinimide (NBS) are commonly used, molecular bromine (Br₂) in the presence of a radical initiator or catalyst also serves as an effective brominating agent. gla.ac.uk The reaction is typically initiated by heat or light, which generates bromine radicals. rsc.org These radicals then abstract a hydrogen atom from the benzylic position of the toluene (B28343) derivative, forming a relatively stable benzylic radical. masterorganicchemistry.com This radical subsequently reacts with another molecule of Br₂ to yield the desired product and a new bromine radical, thus propagating the chain reaction.

Catalytic systems can enhance the efficiency and selectivity of this process. For instance, the bromination of nitrobenzene (B124822) has been successfully carried out using molecular bromine in the presence of iron powder as a catalyst. orgsyn.org Benzylic bromination, specifically, is often initiated by substances like azobisisobutyronitrile (AIBN) or dibenzoyl peroxide, which generate radicals upon heating. numberanalytics.com Photochemical methods, which use light to generate bromine radicals, offer an alternative that can often be performed at lower temperatures, potentially increasing selectivity. rsc.org

Regioselective Introduction of Nitro and Chloro Functionalities on Aromatic Rings

The synthesis of the key intermediate, 4-chloro-2-nitrotoluene, requires the strategic introduction of both a nitro group and a chlorine atom onto the toluene ring. The order of these electrophilic aromatic substitution reactions is critical to achieving the desired 2,4-disubstitution pattern relative to the methyl group. The directing effects of the substituents—the methyl group, the nitro group, and the chlorine atom—govern the regiochemical outcome of each step. chemguide.co.uklibretexts.org

Two primary synthetic routes from toluene are plausible:

Nitration followed by Chlorination: Nitration of toluene yields a mixture of ortho- and para-nitrotoluene. researchgate.net Separation of the para-isomer, p-nitrotoluene, is followed by chlorination. In this step, the activating, ortho-, para-directing methyl group and the deactivating, meta-directing nitro group compete. The powerful directing effect of the methyl group typically governs the outcome, leading to chlorination at the position ortho to the methyl group (and meta to the nitro group), yielding 2-chloro-4-nitrotoluene.

Chlorination followed by Nitration: Chlorination of toluene produces a mixture of ortho- and para-chlorotoluene. After isolating p-chlorotoluene, subsequent nitration is performed. Both the methyl group (activating) and the chlorine atom (deactivating) are ortho-, para-directors. libretexts.org The activating nature of the methyl group makes the positions ortho to it the most reactive sites, resulting in the formation of 4-chloro-2-nitrotoluene along with the 4-chloro-3-nitrotoluene (B146361) isomer. google.comgoogleapis.com

Studies on the nitration of p-chlorotoluene have shown that the reaction yields a mixture of isomers, with the ratio being influenced by reaction conditions. google.com

| Nitrating Agent | Temperature (°C) | % 4-chloro-2-nitrotoluene | % 4-chloro-3-nitrotoluene | Reference |

|---|---|---|---|---|

| Excess Nitric Acid | 0 | 58.8 | 41.2 | google.com |

| Excess Nitric Acid | 30 | 58.0 | 42.0 | google.com |

| Nitric Acid in Sulfuric Acid | - | 53-62.5 | 37.5-47 | google.comgoogleapis.com |

The nitro group (—NO₂) is a powerful deactivating group and a meta-director in electrophilic aromatic substitution. chemguide.co.ukbyjus.com Its strong electron-withdrawing nature destabilizes the carbocation intermediate (the arenium ion) formed during the reaction, particularly when the attack is at the ortho or para positions. libretexts.org Consequently, electrophilic attack is directed to the meta position, where this destabilizing effect is less pronounced.

When a nitro group is already present on the ring, as in the chlorination of p-nitrotoluene, it directs the incoming electrophile (Cl+) to the positions meta to itself. However, the pre-existing methyl group is an activating ortho-, para-director. In such cases of competing directing effects, the activating group generally controls the regioselectivity. Therefore, in the chlorination of 4-nitrotoluene, the methyl group directs the incoming chlorine to its ortho position, which is also the meta position relative to the nitro group, to form 4-chloro-2-nitrotoluene. libretexts.org

The chlorination of benzene and its derivatives is a classic example of electrophilic aromatic substitution. chemdictionary.org The reaction typically requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to polarize the Cl—Cl bond and generate a more potent electrophile, the chloronium ion (Cl⁺) or a Cl₂-Lewis acid complex. masterorganicchemistry.comyoutube.com This electrophile is then attacked by the π-electron system of the aromatic ring. masterorganicchemistry.com

When chlorinating an already substituted benzene, the nature of the existing substituent dictates the reaction's feasibility and regioselectivity. Activating groups like methyl (—CH₃) enhance the ring's reactivity and direct chlorination to the ortho and para positions. libretexts.org Conversely, deactivating groups like nitro (—NO₂) reduce reactivity. libretexts.org Halogens, such as chlorine, are a unique case; they are deactivating yet ortho-, para-directing. libretexts.org The synthesis of 4-chloro-2-nitrotoluene via the chlorination of p-nitrotoluene benefits from the directing effect of the methyl group, even though the ring is deactivated by the nitro group. google.com

Optimization of Synthetic Pathways for 1-(bromomethyl)-4-chloro-2-nitrobenzene

Optimizing the synthesis of 1-(bromomethyl)-4-chloro-2-nitrobenzene primarily involves refining the conditions for the benzylic bromination step to maximize yield and selectivity while minimizing side reactions, such as di-bromination or aromatic bromination. rsc.org Key parameters that can be adjusted include the choice of solvent, reaction temperature, and pressure. numberanalytics.comresearchgate.net

Solvent Effects on Reaction Efficiency and Product Selectivity

The choice of solvent is crucial in free-radical benzylic bromination as it can influence both the reaction rate and selectivity. numberanalytics.com Traditionally, non-polar solvents like carbon tetrachloride (CCl₄) and benzene were favored for these reactions, often referred to as the Wohl-Ziegler bromination when using NBS. masterorganicchemistry.commanac-inc.co.jp However, due to toxicity and environmental concerns, alternative solvents have been investigated. masterorganicchemistry.comresearchgate.net

Aprotic solvents are generally preferred for photochemical benzylic bromination. rsc.org Studies have shown that solvents such as acetonitrile (B52724), 1,2-dichlorobenzene, and even more environmentally benign options like isopropyl acetate (B1210297) or methyl pivalate (B1233124) can be effective. researchgate.netresearchgate.net The solvent can affect the stability of the radical intermediates and the solubility of the reagents, thereby impacting the reaction's efficiency. numberanalytics.com In some modern approaches, solvent-free conditions have been developed, particularly in continuous flow systems, which significantly improves the process mass index (a measure of waste production). researchgate.netresearchgate.net

| Substrate | Brominating Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Methoxyimino-o-tolyl-acetic acid methyl ester | NBS | Carbon Tetrachloride | 79 | researchgate.net |

| Methoxyimino-o-tolyl-acetic acid methyl ester | NBS | 1,2-Dichlorobenzene | 92 | researchgate.net |

| Generic Toluene Derivative | NBS | Acetonitrile | Good Yields | researchgate.net |

| Generic Toluene Derivative | Oxidative Bromination | Isopropyl Acetate | ~66 | researchgate.net |

| Generic Toluene Derivative | Oxidative Bromination | Methyl Pivalate | 80 | researchgate.net |

Temperature and Pressure Control in Aromatic Synthesis

Temperature is a critical parameter in controlling both the rate and selectivity of chemical reactions. numberanalytics.comlneya.com In electrophilic aromatic substitutions like nitration and chlorination, temperature control is essential. For instance, the nitration of benzene is typically conducted below 50-60°C to prevent multiple nitrations. chemguide.co.ukbyjus.com In benzylic bromination, increasing the temperature generally increases the reaction rate but can lead to a decrease in selectivity, favoring the formation of undesired byproducts. numberanalytics.comnumberanalytics.com Finding the optimal temperature is key to balancing reaction speed with product purity. numberanalytics.com

Pressure can also influence reaction outcomes, particularly for reactions involving gaseous reagents or those with a significant change in volume during the transition state. numberanalytics.com While many aromatic substitutions are performed at atmospheric pressure, applying high pressure can increase reaction rates and affect equilibria. researchgate.net In modern organic synthesis, high-temperature and high-pressure conditions are often employed in continuous flow reactors. researchgate.net This technology allows for rapid heating and precise temperature control, enabling reactions to be performed under intensified conditions that can significantly reduce reaction times and improve efficiency. researchgate.netresearchgate.net However, high temperatures can also lead to pressure buildup in sealed systems, which requires careful management. numberanalytics.com

Catalytic Approaches for Enhanced Yields and Green Chemistry Principles

The synthesis of 1-(bromomethyl)-4-chloro-2-nitrobenzene can be approached through various methodologies, with a growing emphasis on catalytic and green chemistry principles to enhance reaction efficiency, reduce waste, and improve safety. While direct catalytic methods for the bromination of 4-chloro-2-nitrotoluene are not extensively documented in readily available literature, principles from related benzylic brominations can be applied to devise more sustainable synthetic routes.

A key green chemistry approach involves the use of catalytic amounts of reagents and the replacement of hazardous solvents. For instance, the radical bromination of benzylic positions, such as the methyl group of 4-chloro-2-nitrotoluene, is a common strategy. Traditional methods often rely on stoichiometric amounts of brominating agents and chlorinated solvents like carbon tetrachloride (CCl4), which is a known environmental hazard.

Modern approaches focus on photocatalysis and solvent-free conditions. A continuous-flow protocol for the bromination of benzylic compounds has been developed, utilizing N-bromosuccinimide (NBS) as the bromine source. organic-chemistry.org This method employs a household compact fluorescent lamp (CFL) to activate the radical reaction, with acetonitrile as a greener solvent alternative to chlorinated hydrocarbons. organic-chemistry.org This approach minimizes the use of excess reagents and allows for better control over reaction conditions, leading to higher yields and reduced byproducts.

Another green methodology involves the use of microwave irradiation to promote the conversion of benzylic alcohols to benzylic bromides. tandfonline.com In a retrosynthetic pathway where 4-chloro-2-nitrobenzyl alcohol is an intermediate, its conversion to 1-(bromomethyl)-4-chloro-2-nitrobenzene can be efficiently achieved. The use of a triphenylphosphine/N-bromosuccinimide system under solvent-free microwave conditions presents a rapid and neutral reaction environment, significantly reducing reaction times and avoiding the use of bulk solvents. tandfonline.com

Furthermore, palladium-catalyzed cross-coupling reactions of 4-chloro-2-nitrotoluene with organoboron reagents can be considered for introducing functional groups, although this does not directly lead to the bromomethyl derivative. guidechem.com However, the principles of using catalytic amounts of transition metals to achieve high selectivity and yield are central to modern synthetic organic chemistry and can be adapted to various transformations.

The following table summarizes potential catalytic and green chemistry approaches applicable to the synthesis of 1-(bromomethyl)-4-chloro-2-nitrobenzene:

| Methodology | Reagents/Catalysts | Solvent | Key Advantages |

| Photocatalytic Bromination | N-bromosuccinimide (NBS), Compact Fluorescent Lamp (CFL) | Acetonitrile | Avoids hazardous chlorinated solvents, continuous-flow potential, high efficiency. organic-chemistry.org |

| Microwave-Assisted Synthesis | Triphenylphosphine/NBS | Solvent-free | Rapid reaction times, neutral conditions, eco-friendly. tandfonline.com |

| Palladium-Catalyzed Reactions | Palladium catalysts, Organoboron reagents | Various organic solvents | High selectivity and yield for functional group introduction. guidechem.com |

Advanced Purification and Isolation Techniques for 1-(bromomethyl)-4-chloro-2-nitrobenzene

The purification and isolation of 1-(bromomethyl)-4-chloro-2-nitrobenzene from reaction mixtures are critical steps to ensure high purity of the final product. Given the lachrymatory and reactive nature of benzylic bromides, advanced and efficient purification techniques are often required to remove unreacted starting materials, reagents, and byproducts.

Traditional purification methods such as fractional distillation and column chromatography are commonly employed. However, for structurally similar and reactive compounds like benzyl (B1604629) bromide, several advanced techniques can be adapted for enhanced purity.

One effective method for removing excess benzyl bromide is steam distillation . researchgate.net This technique is particularly useful for separating volatile and water-immiscible compounds from non-volatile impurities. It offers a gentle and efficient way to purify the product without the need for high temperatures that could lead to decomposition.

The use of scavenger resins represents a modern approach to purification. researchgate.net These are solid-supported reagents designed to react selectively with and remove specific impurities from a solution. For instance, tertiary amine or thiol-based resins can effectively scavenge unreacted benzyl bromide. researchgate.net The resulting resin-bound impurity is then easily removed by simple filtration, streamlining the workup process.

Another strategy involves the chemical conversion of impurities into more easily separable forms. Excess benzyl bromide can be converted into a water-soluble quaternary ammonium (B1175870) salt by reacting it with a tertiary amine like triethylamine (B128534). researchgate.net This salt can then be readily removed by partitioning the reaction mixture between an organic solvent and water. researchgate.net

For nitroaromatic compounds, specialized chromatographic techniques have been developed. Solvating gas chromatography (SGC) , which uses a packed capillary column and neat carbon dioxide as the mobile phase, has shown to be a rapid and efficient method for separating various nitroaromatic compounds. researchgate.net This technique could potentially be applied for the high-purity isolation of 1-(bromomethyl)-4-chloro-2-nitrobenzene.

Furthermore, molecularly imprinted silicas (MISs) have been synthesized for the selective extraction of nitroaromatic explosives from complex matrices. nih.gov This solid-phase extraction (SPE) method utilizes sorbents with custom-made recognition sites for the target molecules, allowing for highly selective separation. nih.gov While developed for explosives, the principle could be adapted for the purification of other nitroaromatic compounds.

The table below outlines some advanced purification techniques applicable to 1-(bromomethyl)-4-chloro-2-nitrobenzene:

| Technique | Principle | Application | Advantages |

| Steam Distillation | Separation of volatile, water-immiscible compounds. | Removal of excess benzyl bromide and other volatile impurities. researchgate.net | Gentle, avoids high temperatures, efficient for large scale. |

| Scavenger Resins | Solid-supported reagents that selectively bind to impurities. | Removal of unreacted benzyl bromide using tertiary amine or thiol resins. researchgate.net | Simple filtration for removal, high selectivity, streamlined workup. |

| Chemical Conversion | Conversion of impurities to easily separable forms. | Reaction of excess benzyl bromide with triethylamine to form a water-soluble salt. researchgate.net | Effective for removing reactive impurities, simple liquid-liquid extraction. |

| Solvating Gas Chromatography (SGC) | Chromatography using supercritical fluid (CO2) as the mobile phase. | High-resolution separation of nitroaromatic compounds. researchgate.net | Rapid analysis and purification, environmentally friendly mobile phase. |

| Molecularly Imprinted Silicas (MISs) | Solid-phase extraction with highly selective binding sites. | Selective isolation of nitroaromatic compounds from complex mixtures. nih.gov | High selectivity and affinity for the target molecule. |

Nucleophilic Substitution Reactions at the Benzylic Bromide

The bromomethyl group attached to the aromatic ring constitutes a benzylic halide system. Benzylic halides are known to be highly reactive towards nucleophilic substitution reactions due to the stabilization of the transition state by the adjacent benzene ring. quora.com For a primary benzylic halide such as 1-(bromomethyl)-4-chloro-2-nitrobenzene, these reactions predominantly follow an S_N2 pathway.

The reaction at the benzylic position proceeds via a concerted, one-step S_N2 mechanism. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic benzylic carbon atom from the side opposite to the bromine atom (backside attack). Simultaneously, the carbon-bromine bond breaks, and the bromide ion departs as the leaving group. This mechanism avoids the formation of a carbocation intermediate, which is characteristic of S_N1 reactions.

A wide array of nucleophiles can effectively displace the benzylic bromide. These include:

Amines (R-NH₂): Both primary and secondary amines are potent nucleophiles that react readily to form substituted benzylamines.

Alcohols (R-OH) / Alkoxides (R-O⁻): Alcohols can act as nucleophiles, typically under basic conditions where they are deprotonated to form more nucleophilic alkoxide ions, leading to the formation of benzyl ethers.

Thiols (R-SH) / Thiolates (R-S⁻): Thiols and their conjugate bases, thiolates, are excellent nucleophiles for S_N2 reactions and react with the benzylic bromide to yield benzyl thioethers. youtube.com

The S_N2 reactivity of the benzylic bromide is a cornerstone for the synthesis of various derivatives. These reactions provide a straightforward route to attach the 4-chloro-2-nitrobenzyl moiety to different functional groups.

Benzylamine Derivatives: Reaction with ammonia or primary/secondary amines yields the corresponding primary, secondary, or tertiary benzylamines. These products are valuable intermediates in pharmaceutical synthesis. nih.gov

Benzyl Ether Derivatives: Treatment with sodium or potassium salts of alcohols (alkoxides) or phenols (phenoxides) in an appropriate solvent results in the formation of benzyl ethers.

Benzyl Thioether Derivatives: Reaction with thiols in the presence of a base, or with pre-formed thiolates, efficiently produces benzyl thioethers. nih.govresearchgate.net

The table below summarizes these synthetic transformations.

| Nucleophile | Reagent Example | Product Class | General Structure |

| Amine | RNH₂ | Benzylamine | 4-Cl, 2-NO₂-C₆H₃CH₂-NHR |

| Alcohol/Alkoxide | R'OH / NaOR' | Benzyl Ether | 4-Cl, 2-NO₂-C₆H₃CH₂-OR' |

| Thiol/Thiolate | R''SH / NaSR'' | Benzyl Thioether | 4-Cl, 2-NO₂-C₆H₃CH₂-SR'' |

Kinetics: As the reaction follows an S_N2 mechanism, the reaction rate is dependent on the concentration of both the substrate (1-(bromomethyl)-4-chloro-2-nitrobenzene) and the nucleophile. The rate law is expressed as: Rate = k[Substrate][Nucleophile]. This bimolecular dependency is a hallmark of the S_N2 pathway.

Stereochemistry: S_N2 reactions are stereospecific and proceed with an inversion of configuration at the reacting carbon center. masterorganicchemistry.com If the benzylic carbon of 1-(bromomethyl)-4-chloro-2-nitrobenzene were a chiral center (for instance, by isotopic labeling or substitution), the nucleophilic attack would result in a product with the opposite stereochemistry. nih.gov This phenomenon is often referred to as a Walden inversion.

Nucleophilic Aromatic Substitution (S_NAr) Reactions on the Aromatic Ring

While the benzylic bromide readily undergoes S_N2 reactions, the aromatic ring itself can participate in nucleophilic substitution, albeit through a different mechanism known as Nucleophilic Aromatic Substitution (S_NAr). Aryl halides are generally unreactive towards nucleophilic substitution, but the presence of strong electron-withdrawing groups can activate the ring sufficiently for this reaction to occur. wikipedia.orgck12.org

The S_NAr reaction is facilitated by the presence of the strongly electron-withdrawing nitro (–NO₂) group. libretexts.org This group activates the aromatic ring towards attack by a nucleophile through its inductive and resonance effects. The activation is most pronounced at the positions ortho and para to the nitro group.

The mechanism is a two-step process:

Addition Step: A strong nucleophile attacks the carbon atom bearing a leaving group (in this case, the chlorine atom), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate. libretexts.org

Elimination Step: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

The key intermediate in this mechanism is the negatively charged species known as a Meisenheimer complex . wikipedia.orglibretexts.org The negative charge of this complex is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group. nih.govrsc.org This delocalization significantly stabilizes the intermediate, lowering the activation energy for its formation and allowing the reaction to proceed. wikipedia.org

In 1-(bromomethyl)-4-chloro-2-nitrobenzene, there are two halogen atoms: the benzylic bromine and the aromatic chlorine. The site of nucleophilic attack is highly dependent on the reaction conditions and the nature of the nucleophile.

Benzylic Bromide Displacement (S_N2): Occurs under milder conditions. The benzylic C-Br bond is weaker and more susceptible to S_N2 attack than the C-Cl bond on the sp²-hybridized aromatic carbon.

Aromatic Chlorine Displacement (S_NAr): Requires stronger nucleophiles and often more forcing conditions (e.g., higher temperatures). The regioselectivity is dictated by the activating nitro group. The chlorine atom is located at the C4 position, which is para to the C2 nitro group. This para-relationship provides excellent stabilization for the Meisenheimer complex intermediate through resonance, making the C4 position the most likely site for S_NAr to occur.

Therefore, under S_NAr conditions, the chlorine atom will be selectively displaced over the benzylic bromine. The bromomethyl group is at the C1 position, which is meta to the nitro group, and is therefore not electronically activated towards S_NAr.

The table below compares the two competing nucleophilic substitution reactions for this molecule.

| Feature | S_N2 at Benzylic Bromide | S_NAr at Aromatic Chlorine |

| Reaction Site | Benzylic Carbon (sp³) | Aromatic Carbon C4 (sp²) |

| Leaving Group | Bromide (Br⁻) | Chloride (Cl⁻) |

| Mechanism | Concerted, one-step | Two-step (Addition-Elimination) |

| Key Intermediate | None (Transition State) | Meisenheimer Complex |

| Activating Factor | Inherent reactivity of benzylic system | Electron-withdrawing nitro group (para) |

| Stereochemistry | Inversion of configuration | Not applicable (achiral center) |

| Typical Conditions | Milder conditions, broader range of nucleophiles | Harsher conditions, strong nucleophiles |

Influence of Attacking Nucleophiles on S_NAr Outcomes

Nucleophilic Aromatic Substitution (S_NAr) is a critical reaction pathway for aryl halides bearing strong electron-withdrawing groups. In the case of 1-(bromomethyl)-4-chloro-2-nitrobenzene, the potent electron-withdrawing nature of the nitro group, positioned ortho and para to the chlorine atom (the leaving group), strongly activates the aromatic ring for nucleophilic attack. The outcome of the S_NAr reaction is highly dependent on the properties of the attacking nucleophile.

The mechanism proceeds via a two-step addition-elimination pathway. The nucleophile first attacks the carbon atom bearing the chloro leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the nitro group, which is a crucial stabilizing interaction. The rate-determining step can be either the formation of this intermediate or the subsequent departure of the leaving group. youtube.com

The nature of the nucleophile influences both the reaction rate and the feasibility of the substitution. Key characteristics of the nucleophile include:

Nucleophilicity and Basicity: Stronger nucleophiles generally lead to faster reaction rates. However, a distinction must be made between nucleophilicity and basicity. For S_NAr reactions, nucleophilic attack is often the rate-determining step, so stronger nucleophiles are preferred. In some cases, particularly with amine nucleophiles, the reaction can be base-catalyzed, where a base assists in the deprotonation of the zwitterionic intermediate formed upon nucleophilic attack. researchgate.net

Steric Hindrance: Bulky nucleophiles may experience steric hindrance, slowing the rate of attack at the substituted carbon. Less sterically demanding nucleophiles will generally react more efficiently.

Hardness/Softness: The Hard-Soft Acid-Base (HSAB) principle can also play a role. The electrophilic carbon of the aromatic ring is a relatively soft center, favoring reactions with soft nucleophiles (e.g., thiols, iodide).

The table below summarizes the expected reactivity of 1-(bromomethyl)-4-chloro-2-nitrobenzene with various classes of nucleophiles in S_NAr reactions.

| Nucleophile Class | Example(s) | Expected Reactivity | Notes |

| Oxygen Nucleophiles | OH⁻, RO⁻ (alkoxides), ArO⁻ (phenoxides) | High | Strong nucleophiles and bases; readily displace the chloride. |

| Nitrogen Nucleophiles | NH₃, RNH₂, R₂NH, Anilines | Moderate to High | Reactivity depends on basicity and steric bulk. Reactions with weaker nucleophiles like anilines may require base catalysis. researchgate.net |

| Sulfur Nucleophiles | HS⁻, RS⁻ (thiolates) | Very High | Thiolates are excellent, soft nucleophiles and react rapidly. |

| Halide Nucleophiles | F⁻, I⁻ | Low to Moderate | Fluoride can act as a nucleophile; Iodide is a good nucleophile but also a good leaving group, potentially leading to equilibrium. |

Electrophilic Aromatic Substitution (EAS) of the Nitrobenzene Core

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. makingmolecules.com The feasibility and regioselectivity of EAS on the 1-(bromomethyl)-4-chloro-2-nitrobenzene core are dictated by the electronic effects of the three existing substituents.

Each substituent on the benzene ring influences the position of an incoming electrophile through a combination of inductive and resonance effects. All activating groups are ortho- and para-directing, while deactivating groups are generally meta-directing, with the notable exception of halogens. libretexts.org